2,4-DIHYDROXYPHENYLACETYL-L-ASPARAGINE 2,4-DIHYDROXYPHENYLACETYL-L-ASPARAGINE (2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)-1-oxoethyl]amino]-4-oxobutanoic acid is an asparagine derivative.
Brand Name: Vulcanchem
CAS No.: 111872-98-1
VCID: VC0055432
InChI: InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C12H14N2O6
Molecular Weight: 282.25 g/mol

2,4-DIHYDROXYPHENYLACETYL-L-ASPARAGINE

CAS No.: 111872-98-1

Main Products

VCID: VC0055432

Molecular Formula: C12H14N2O6

Molecular Weight: 282.25 g/mol

2,4-DIHYDROXYPHENYLACETYL-L-ASPARAGINE - 111872-98-1

CAS No. 111872-98-1
Product Name 2,4-DIHYDROXYPHENYLACETYL-L-ASPARAGINE
Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
IUPAC Name (2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1
Standard InChIKey XWUFTPIDMLSXES-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O
Description (2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)-1-oxoethyl]amino]-4-oxobutanoic acid is an asparagine derivative.
Synonyms 2,4-DHPA-ASN
2,4-dihydroxyphenyl-N-acetylasparagine
2,4-dihydroxyphenylacetylasparagine
PubChem Compound 3082629
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator